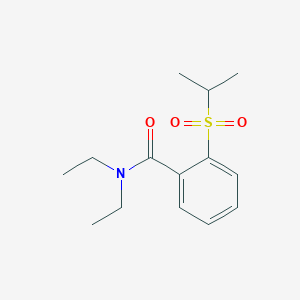
4-Hydroxystrychnine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxystrychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activities and has been studied for its potential applications in various fields, including medicine and pharmacology. The presence of a hydroxyl group at the fourth position of the strychnine molecule distinguishes it from its parent compound, strychnine, and contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxo-strychnine.
Reduction: Formation of strychnine.
Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid from Strychnos nux-vomica with similar but less potent effects.
4-Hydroxybrucine: A hydroxylated derivative of brucine with distinct chemical properties.
Uniqueness of 4-Hydroxystrychnine: this compound is unique due to its specific hydroxylation, which alters its chemical reactivity and biological activity compared to strychnine and brucine. This modification can lead to different pharmacological profiles and potential therapeutic applications.
Propriétés
Numéro CAS |
22595-26-2 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1 |
Clé InChI |
NZPSURVTGWFING-BEONAWIISA-N |
SMILES isomérique |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O |
SMILES canonique |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


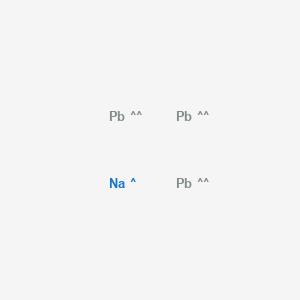
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
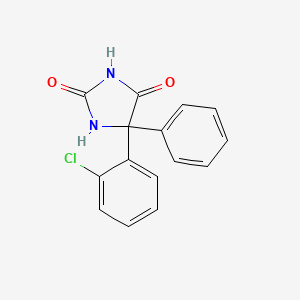
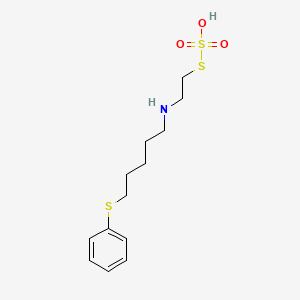
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
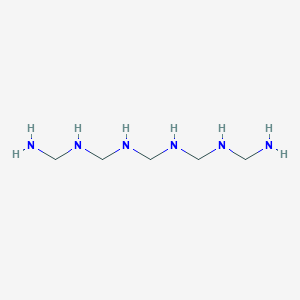

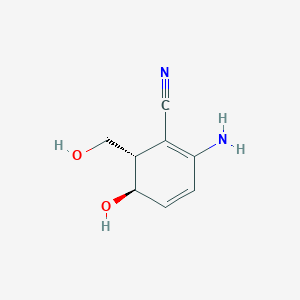
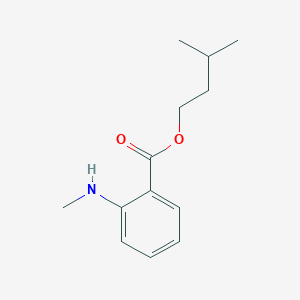

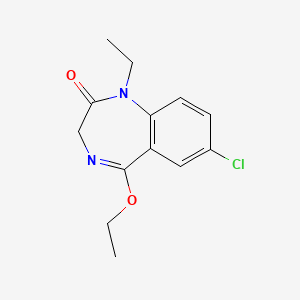
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
